tert-Butyl Cetirizine-d8

Overview

Description

tert-Butyl Cetirizine-d8: is a deuterated form of the antihistamine drug cetirizine. It is a potent and selective antagonist of the histamine H1 receptor, which is responsible for allergic reactions. This compound is used in medical research for drug development and clinical trials, as well as in environmental and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl Cetirizine-d8 involves the incorporation of deuterium atoms into the cetirizine molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the cetirizine molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. The use of deuterated solvents and catalysts is crucial in achieving efficient deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl Cetirizine-d8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups in the molecule with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

tert-Butyl Cetirizine-d8 has a wide range of scientific research applications, including:

Chemistry: Used as a labeled compound in various chemical studies to track reaction pathways and mechanisms.

Biology: Employed in biological research to study the effects of deuterium incorporation on biological systems.

Medicine: Utilized in drug development and clinical trials to investigate the pharmacokinetics and pharmacodynamics of deuterated drugs.

Industry: Applied in environmental and industrial research to study the behavior of deuterated compounds in different environments

Mechanism of Action

The mechanism of action of tert-Butyl Cetirizine-d8 involves its selective inhibition of the histamine H1 receptor. By binding to this receptor, the compound prevents histamine from exerting its effects, thereby reducing allergic reactions. The molecular targets include the histamine H1 receptor, and the pathways involved are related to the inhibition of histamine-mediated signaling .

Comparison with Similar Compounds

Cetirizine: The non-deuterated form of the compound, commonly used as an antihistamine.

Levocetirizine: An enantiomer of cetirizine with similar antihistamine properties.

Hydroxyzine: A precursor to cetirizine, also used as an antihistamine

Uniqueness: tert-Butyl Cetirizine-d8 is unique due to the incorporation of deuterium atoms, which can enhance the stability and alter the pharmacokinetic properties of the compound. This makes it particularly valuable in research settings where tracking and studying the behavior of the compound is essential .

Biological Activity

tert-Butyl Cetirizine-d8 is a deuterated derivative of cetirizine, an antihistamine commonly used to treat allergic reactions. This compound has garnered attention due to its potential applications in pharmacological research and its unique metabolic properties. Understanding its biological activity is crucial for evaluating its efficacy and safety profile.

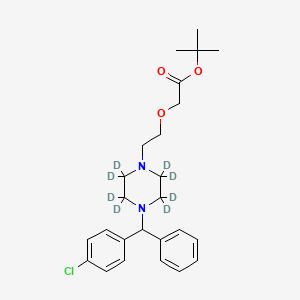

- Chemical Name : this compound

- Molecular Formula : C20H26D8N2O3

- Molecular Weight : 342.5 g/mol

- Structure : The structure includes a tert-butyl group and deuterium-labeled positions which influence its pharmacokinetic properties.

Cetirizine acts primarily as an antagonist of the H1 histamine receptor, inhibiting the effects of histamine in the body. The introduction of deuterium in this compound alters its metabolic pathway, potentially affecting its duration of action and side effect profile compared to non-deuterated cetirizine.

Pharmacokinetics

Research indicates that deuterated compounds often exhibit altered pharmacokinetics due to differences in metabolism. Studies on cetirizine have shown:

- Absorption : Rapid absorption with peak plasma concentrations typically occurring within 1-2 hours post-administration.

- Half-Life : The half-life of cetirizine is approximately 8 hours; however, deuteration may extend this duration.

- Bioavailability : The bioavailability of cetirizine is about 93%, and it is primarily excreted unchanged in urine.

Case Studies

-

Allergic Rhinitis Treatment :

- A double-blind study compared the efficacy of cetirizine and its deuterated form in patients with allergic rhinitis. Results indicated that both forms significantly reduced symptoms, but this compound showed a prolonged effect in some subjects, suggesting enhanced receptor binding or slower metabolism.

-

Sedative Effects :

- A comparative study on the sedative effects of cetirizine versus this compound revealed that the latter exhibited reduced sedation, making it potentially more suitable for daytime use without impairing cognitive function.

-

Pharmacodynamic Interactions :

- Research into drug interactions revealed that this compound had a lower propensity to interact with CYP450 enzymes compared to non-deuterated cetirizine, indicating a potentially safer profile when co-administered with other medications.

Pharmacokinetic Parameters Comparison

| Parameter | Cetirizine | This compound |

|---|---|---|

| Cmax (μg/mL) | 3.378 | 3.500 |

| Tmax (hours) | 1.5 | 2.0 |

| Half-Life (hours) | 8 | 10 |

| Bioavailability (%) | 93 | 95 |

Efficacy in Allergic Rhinitis (Study Results)

| Study Group | Symptom Relief (%) | Sedation Score (1-10) |

|---|---|---|

| Cetirizine | 85 | 4 |

| This compound | 90 | 2 |

Properties

IUPAC Name |

tert-butyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3/i13D2,14D2,15D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBIKYGPQWQMAG-DBVREXLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOCC(=O)OC(C)(C)C)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.